3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile
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Overview
Description
Mechanism of Action
Target of Action
This compound is a biochemical used for proteomics research
Mode of Action
It’s known that the compound contains a pyrrolidine-2,5-dione ring , which may interact with its targets and induce changes. The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Compounds with similar structures have been shown to enhance cell-specific productivity , suggesting that this compound may also influence cellular biochemical pathways. More research is needed to elucidate the specific pathways and their downstream effects.
Result of Action
As a biochemical used in proteomics research , it’s likely that the compound has some effect on protein structures or functions, but specific effects are yet to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile involves a two-step one-pot synthesis. This method uses terminal carbonyl alkynes and involves a Michael addition of aliphatic secondary amines followed by β-bromination or chlorination of the obtained enamines . The reaction is solvent-controllable, with toluene being used as the solvent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Addition Reactions: The compound can undergo Michael addition reactions, as mentioned in the synthetic routes.
Common Reagents and Conditions
Michael Addition: Aliphatic secondary amines are commonly used as reagents in Michael addition reactions involving this compound.
β-Bromination/Chlorination: Bromine or chlorine can be used for the β-bromination or chlorination of the obtained enamines.
Major Products Formed
The major products formed from these reactions include various α-X (X = Br or Cl) enamino ketones or esters .
Scientific Research Applications
3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile has several scientific research applications, including:
Proteomics Research: The compound is used as a biochemical tool in proteomics research.
Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
Material Science: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile: This compound has a similar structure but with a methyl group attached to the benzonitrile ring.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Another similar compound with a benzyl group attached to the pyrrolidinyl ring.
Uniqueness
3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in different research applications .
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(13)15/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTMDICSVDXPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10876652 |
Source
|
Record name | m-Cyano-N-phenylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10876652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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